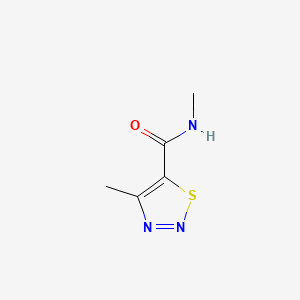

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide: is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

作用機序

Target of Action

N,4-Dimethyl-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiazole class of compounds . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may interact with a variety of cellular targets and induce changes in cellular function.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad range of cellular impacts.

Action Environment

It’s worth noting that the compound is stable under normal conditions . Furthermore, thiazole derivatives have been reported to be effective in various environments, suggesting that they may be relatively resistant to environmental influences .

生化学分析

Biochemical Properties

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as hydrazonoyl halides and thiocyanates leads to the formation of thiadiazole derivatives, which are crucial in medicinal chemistry .

Cellular Effects

This compound affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial activity is attributed to its ability to disrupt the cellular functions of microorganisms, leading to cell death . Additionally, it has been found to modulate inflammatory responses in cells, making it a potential candidate for anti-inflammatory therapies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its interaction with microbial enzymes leads to the inhibition of essential metabolic processes in microorganisms . This inhibition is crucial for its antimicrobial properties. Furthermore, the compound has been found to influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrazonoyl halides and thiocyanates, leading to the formation of thiadiazole derivatives . These interactions are crucial for the compound’s biological activity. Additionally, the compound has been found to affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments are essential for its biological activity . Studies have shown that the compound is efficiently transported across cell membranes and distributed within various tissues, ensuring its availability for biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing the compound to its site of action . This subcellular localization is essential for the compound’s interaction with specific biomolecules and its overall biological activity .

準備方法

Synthetic Routes and Reaction Conditions:

Hydrazonoyl Halides Reaction: One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide.

Thiohydrazonate Formation: Another method includes the formation of thiohydrazonate, which undergoes intermolecular cyclization to yield the desired thiadiazole derivative.

Industrial Production Methods: Industrial production often involves the use of efficient and scalable synthetic routes, such as the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .

化学反応の分析

Types of Reactions:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products depend on the specific reaction conditions but often include various substituted thiadiazole derivatives .

科学的研究の応用

Chemistry: Thiadiazole derivatives are used as building blocks in the synthesis of more complex molecules . Biology: They exhibit antimicrobial, antifungal, and antiviral activities . Medicine: Thiadiazole derivatives are explored for their potential as anticancer, anti-inflammatory, and neuroprotective agents . Industry: Used in the production of dyes, biocides, and chemical reaction accelerators .

類似化合物との比較

Uniqueness: N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its diverse range of applications make it a valuable compound in scientific research .

生物活性

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In particular, this compound has been evaluated against various bacterial strains. Studies indicate that compounds with thiadiazole moieties exhibit potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

| Pseudomonas aeruginosa | 25.0 μg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been demonstrated through various in vitro studies. The compound was tested against multiple cancer cell lines using the National Cancer Institute’s (NCI) 60 human tumor cell line panel. Notably, it exhibited significant cytotoxicity and growth inhibition.

Key Findings:

- GI50 (Growth Inhibition 50) : The concentration required to inhibit cell growth by 50% was found to be around 1.11 µM for certain cancer cell lines.

- Cell Cycle Arrest : The compound caused significant arrest in the G2/M phase of the cell cycle.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in late apoptotic cells after treatment with the compound.

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| RPMI-8226 (Leukemia) | 1.11 | 5.00 | 10.00 |

| NCI-H522 (Lung Cancer) | 0.98 | 4.50 | 9.00 |

These results highlight the potential of this compound as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that compounds containing thiadiazole rings can inhibit inflammatory pathways effectively.

The anti-inflammatory activity is believed to result from the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Study on Mycobacterium tuberculosis : A derivative similar to this compound exhibited MIC values comparable to isoniazid against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .

- Cancer Cell Line Studies : In vitro studies demonstrated that thiadiazole derivatives could selectively target cancer cells while sparing normal cells, showcasing their therapeutic index and safety profile .

特性

IUPAC Name |

N,4-dimethylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-4(5(9)6-2)10-8-7-3/h1-2H3,(H,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAQGXWYSIAROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。